molecular formula C20H20N4O5 B11039352 2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide

2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide

Cat. No.: B11039352
M. Wt: 396.4 g/mol
InChI Key: CYTZCESWWBZUTE-UHFFFAOYSA-N
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Description

2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazolo[3,4-b]pyridine core, and a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxyl group can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazolo[3,4-b]pyridine core could produce various hydrogenated forms.

Scientific Research Applications

2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and pyrazolo[3,4-b]pyridine core are likely to play crucial roles in binding to these targets, while the methoxyphenoxyacetamide moiety may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-[4-[1-(furan-2-ylmethyl)-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C20H20N4O5/c1-27-17-7-12(4-5-16(17)29-11-18(21)25)14-8-19(26)23-20-15(14)9-22-24(20)10-13-3-2-6-28-13/h2-7,9,14H,8,10-11H2,1H3,(H2,21,25)(H,23,26)

InChI Key

CYTZCESWWBZUTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4)OCC(=O)N

Origin of Product

United States

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